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Cat. No.: B046674

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyacetonitrile (CHsOCH2CN), a colorless to light yellow liquid, is a valuable and
versatile C3 building block in organic synthesis. Its bifunctional nature, possessing both a
nucleophilic nitrile group and a reactive a-methylene group, allows for a diverse range of
chemical transformations. This guide provides a comprehensive overview of the physical and
chemical properties of methoxyacetonitrile, detailed experimental protocols for its synthesis
and key reactions, and its applications in the construction of complex organic molecules,
including heterocycles and intermediates for active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of methoxyacetonitrile
is essential for its effective use in the laboratory. The following tables summarize key
gquantitative data for this compound.

Table 1: Physicochemical Properties of Methoxyacetonitrile
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Property Value Reference
Molecular Formula CsHsNO [1112]
Molecular Weight 71.08 g/mol [1][2]
CAS Number 1738-36-9 [11[2]
Appearance Colorless to light yellow liquid [1]
Boiling Point 118-119 °C at 731 mmHg [2]
Density 0.956 g/mL at 25 °C [2]
Refractive Index (n20/D) 1.381 [2]
Flash Point 31.7°C
Solubility Soluble in many organic 3]
solvents.

Table 2: Spectroscopic Data of Methoxyacetonitrile
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Technique

Key Features and Assignments

1H NMR

The H NMR spectrum of methoxyacetonitrile is
characterized by two singlets. The peak
corresponding to the methoxy protons (-OCHs3)
typically appears around 3.4 ppm, while the
methylene protons (-CH2CN) appear further
downfield, around 4.2 ppm.[3][4]

13C NMR

In the 3C NMR spectrum, three distinct signals
are observed. The carbon of the nitrile group (-

CN) appears in the range of 115-120 ppm. The
methylene carbon (-CH2CN) resonates around

60-65 ppm, and the methoxy carbon (-OCHs) is
found at approximately 58-60 ppm.[5][6]

FTIR (Neat)

The FTIR spectrum displays a characteristic
sharp and strong absorption band for the nitrile
group (C=N) stretching vibration around 2250
cm~1, Other significant peaks include C-H
stretching vibrations of the methyl and
methylene groups just below 3000 cm~t and a
prominent C-O stretching band in the region of
1100-1150 cm~.[7]

Mass Spectrometry (EI)

The electron ionization mass spectrum shows a
molecular ion peak (M*) at m/z = 71. Common
fragmentation patterns involve the loss of a
methoxy group (-OCH:s) to give a fragment at
m/z = 40, and the loss of a cyanomethyl radical
(*CH2CN) resulting in a peak at m/z = 31.[8][9]

Synthesis of Methoxyacetonitrile

Methoxyacetonitrile can be synthesized through various methods. A common and effective

laboratory-scale preparation involves the methylation of glycolonitrile (hydroxyacetonitrile),

which is generated in situ from formaldehyde and a cyanide salt.
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Experimental Protocol: Synthesis of Methoxyacetonitrile

This procedure is adapted from Organic Syntheses.

Materials:

Sodium cyanide (NaCN)

Paraformaldehyde

Dimethyl sulfate ((CH3)2S0a4)

Water

e Ice
Equipment:

o Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and
a thermometer.

» Freezing bath (ice-salt or similar)

« Distillation apparatus

Procedure:

 In athree-necked flask, dissolve pulverized sodium cyanide (2 moles) in water.

o With stirring, add paraformaldehyde (2 moles) in small portions, maintaining the temperature
between 20-25 °C.

e Once the paraformaldehyde has dissolved, cool the flask in a freezing mixture to below 15
°C.

o Slowly add dimethyl sulfate (2.1 moles) from the dropping funnel, ensuring the reaction
temperature is maintained between 12-15 °C. This addition should take at least 20 minutes.

» After the addition is complete, continue stirring at the same temperature for one hour.
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 Allow the mixture to warm to room temperature and then stir for an additional hour.

e The reaction mixture will separate into two layers. Separate the upper organic layer.

o Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

o Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SOa), and filter.

» Purify the crude methoxyacetonitrile by fractional distillation. The fraction boiling at 118-122
°C is collected.

Expected Yield: 70-77%

Methoxyacetonitrile as a Nucleophilic Building
Block

The methylene protons a to the nitrile group in methoxyacetonitrile are acidic and can be
removed by a strong base to generate a carbanion. This carbanion is a potent nucleophile that
can participate in a variety of carbon-carbon bond-forming reactions.

Deprotonation and Reaction with Electrophiles

Strong bases such as lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or sodium
hydride (NaH) can be used to deprotonate methoxyacetonitrile.[10] The resulting anion can
then react with a range of electrophiles.

CH3OCH2CN

-Ht

+ E*

Strong Base

(e.g., LDA, n-BulLi, NaH) CH3OCH(E)CN

Electrophile (E*)

Click to download full resolution via product page
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Caption: General scheme for the deprotonation of methoxyacetonitrile and subsequent
reaction with an electrophile.

Reaction with Carbonyl Compounds: Synthesis of f3-
Hydroxynitriles

The anion of methoxyacetonitrile readily adds to aldehydes and ketones in an aldol-type
reaction to furnish -hydroxynitriles. These products are valuable intermediates that can be
further transformed into other functional groups.

This protocol is based on analogous reactions of lithiated acetonitrile.[1]

Materials:

Methoxyacetonitrile

e n-Butyllithium (n-BuLi) in hexanes

e Benzaldehyde

¢ Anhydrous tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

 Diethyl ether

e Anhydrous magnesium sulfate (MgSQOa)

Equipment:

e Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

e Syringes

e |ce bath

Procedure:
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To a stirred solution of methoxyacetonitrile (1.0 mmol) in anhydrous THF (5 mL) at -78 °C
under a nitrogen atmosphere, add n-butyllithium (1.1 mmol) dropwise.

Stir the resulting solution at -78 °C for 30 minutes.

Add a solution of benzaldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the
reaction mixture.

Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.

Quench the reaction by adding saturated aqueous NHa4Cl solution.

Extract the aqueous layer with diethyl ether (3 x 10 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the 3-
hydroxynitrile.

Reaction with Grighard Reagents

Methoxyacetonitrile reacts with Grignard reagents to form, after acidic workup, a-methoxy

ketones. This reaction provides a convenient route to this class of compounds.

This procedure is adapted from Organic Syntheses.

Materials:

Magnesium turnings

Bromobenzene

Anhydrous diethyl ether

Methoxyacetonitrile

Dilute sulfuric acid

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b046674?utm_src=pdf-body
https://www.benchchem.com/product/b046674?utm_src=pdf-body
https://www.benchchem.com/product/b046674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

5% Aqueous sodium carbonate solution

Anhydrous sodium sulfate

Equipment:

Three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a
mechanical stirrer.

Ice-salt bath

Separatory funnel

Distillation apparatus

Procedure:

Prepare a solution of phenylmagnesium bromide in a three-necked flask from magnesium
(0.36 gram-atom) and bromobenzene (0.36 mole) in anhydrous diethyl ether (350 mL).

Cool the Grignard reagent solution in an ice-salt bath.

Slowly add a mixture of methoxyacetonitrile (0.3 mole) and anhydrous diethyl ether (50
mL) with stirring. A colorless addition product will precipitate.

After the addition, let the mixture stand at room temperature for 2 hours.

Cool the mixture again and decompose the addition product by adding a mixture of water
and crushed ice, followed by cold dilute sulfuric acid.

Separate the ether layer and extract the aqueous layer with a small amount of ether.

Combine the ether layers and wash with 5% aqueous sodium carbonate solution, then with
water.

Dry the ether solution with anhydrous sodium sulfate.
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» Remove the ether by distillation, and distill the residue under reduced pressure to obtain w-

methoxyacetophenone.

Expected Yield: 71-78%

Methoxyacetonitrile in the Synthesis of
Heterocycles

The nitrile functionality in methoxyacetonitrile is a versatile precursor for the construction of
various heterocyclic rings, which are prevalent in many pharmaceuticals and biologically active

molecules.

Synthesis of Thiazoles

While specific examples detailing the use of methoxyacetonitrile in Hantzsch thiazole
synthesis are not readily available in the provided search results, the general reaction involves
the condensation of an a-haloketone with a thioamide. Methoxyacetonitrile could potentially
be converted to a corresponding thioamide and then reacted with an a-haloketone. A more
direct approach would be to utilize the reactivity of the a-methylene group.

Reactants

Appropriate Reagents
(e.g., for thioamide formation
and cyclization)

Substituted Thiazole

Methoxyacetonitrile
(or derivative)

Click to download full resolution via product page

Caption: Conceptual pathway for the synthesis of thiazoles from methoxyacetonitrile.

Synthesis of Oxazoles
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Similarly, oxazoles can be synthesized from nitriles through various methods, including
reactions with a-haloketones (Robinson-Gabriel synthesis) or via multicomponent reactions. An
electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile has been
reported, suggesting a potential route for methoxyacetonitrile.[2]

Methoxyacetonitrile in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the
rapid construction of complex molecules in a single step. The nitrile functionality of
methoxyacetonitrile makes it a potential candidate for isocyanide-based MCRs like the
Passerini and Ugi reactions, after conversion to an isocyanide.

Passerini Reaction

The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a
carboxylic acid to form an a-acyloxy amide.[2][11]

Ugi Reaction

The Ugi four-component reaction combines an isocyanide, a carbonyl compound, an amine,
and a carboxylic acid to produce a bis-amide.[12][13]

Passerini Reaction Ugi Reaction

Isocyanide
(from Methoxyacetonitrile)

Isocyanide
(from Methoxyacetonitrile)

Aldehyde/Ketone ’ Aldehyde/Ketone ’ Amine

T

Click to download full resolution via product page

Carboxylic Acid Carboxylic Acid

Caption: Conceptual application of methoxyacetonitrile in Passerini and Ugi reactions.

Applications in Drug Development

The functional groups present in methoxyacetonitrile and its derivatives make it a valuable
precursor in the synthesis of pharmaceuticals. For instance, related nitrile-containing
compounds are intermediates in the synthesis of various antiviral and anticancer agents.[8][14]
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The ability to introduce a cyanomethyl or a substituted cyanomethyl group is a key step in the
synthesis of many complex drug molecules.

Safety and Handling

Methoxyacetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if
inhaled.[5] It should be handled in a well-ventilated fume hood, and appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

Methoxyacetonitrile is a highly useful and versatile C3 building block in organic synthesis. Its
ability to act as a nucleophile after deprotonation allows for a wide range of carbon-carbon
bond-forming reactions, particularly with carbonyl compounds and other electrophiles.
Furthermore, its nitrile group serves as a handle for the construction of various heterocyclic
systems and for participation in multicomponent reactions. The detailed protocols and compiled
data in this guide are intended to facilitate its broader application in research, particularly in the
fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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